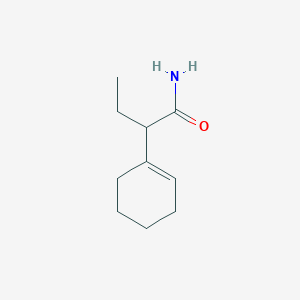

2-(Cyclohex-1-en-1-yl)butanamide

CAS No.: 59-13-2

Cat. No.: VC2406675

Molecular Formula: C10H17NO

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59-13-2 |

|---|---|

| Molecular Formula | C10H17NO |

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | 2-(cyclohexen-1-yl)butanamide |

| Standard InChI | InChI=1S/C10H17NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3,(H2,11,12) |

| Standard InChI Key | MSDOXFHQTUSTHZ-UHFFFAOYSA-N |

| SMILES | CCC(C1=CCCCC1)C(=O)N |

| Canonical SMILES | CCC(C1=CCCCC1)C(=O)N |

Introduction

Chemical Identity and Fundamental Properties

2-(Cyclohex-1-en-1-yl)butanamide is an organic compound belonging to the amide class of chemicals, characterized by the presence of both a cyclohexene ring and an amide functional group. The compound is registered with CAS number 59-13-2 and possesses a molecular formula of C10H17NO . With a molecular weight of 167.25 g/mol, this compound sits in the range of small to medium-sized organic molecules frequently utilized in chemical synthesis and research applications . The compound was first recorded in chemical databases in 2005, with the most recent modification to its record occurring in February 2025, indicating ongoing interest in and curation of information related to this compound . The structure combines an unsaturated six-membered ring with an amide-containing side chain, creating a molecule with diverse reactive sites.

Physical and Chemical Properties

The physical and chemical properties of 2-(Cyclohex-1-en-1-yl)butanamide define its behavior in various environments and its potential utility in chemical applications. The compound's moderate molecular weight suggests reasonable handling properties in laboratory settings. The presence of the amide group (-CONH2) provides both hydrogen bond donor and acceptor capabilities, which can significantly influence solubility patterns and interactions with other molecules . These hydrogen bonding capabilities may contribute to potential biological interactions if the compound were to be evaluated in such contexts. The cyclohexene component introduces a degree of lipophilicity to the molecule, potentially balancing the more polar amide group to create a compound with interesting solubility profiles across various solvents.

Table 1: Key Properties of 2-(Cyclohex-1-en-1-yl)butanamide

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO |

| Molecular Weight | 167.25 g/mol |

| CAS Number | 59-13-2 |

| IUPAC Name | 2-(cyclohexen-1-yl)butanamide |

| InChI | InChI=1S/C10H17NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3,(H2,11,12) |

| InChIKey | MSDOXFHQTUSTHZ-UHFFFAOYSA-N |

| SMILES | CCC(C1=CCCCC1)C(=O)N |

Identification and Nomenclature

The compound is identified through various naming systems and chemical identifiers, facilitating its unambiguous identification in chemical databases and literature. The IUPAC name 2-(cyclohexen-1-yl)butanamide provides a systematic description of the molecular structure following internationally accepted nomenclature rules . Various synonyms exist for this compound, including 2-(1-Cyclohexenyl)Butyramide, which may appear in older literature or specialized contexts . Digital chemical identifiers such as InChI and SMILES provide machine-readable representations of the chemical structure, enabling computational analyses and database searches. The InChIKey MSDOXFHQTUSTHZ-UHFFFAOYSA-N serves as a fixed-length identifier particularly useful for web searches and database indexing .

Applications and Uses

2-(Cyclohex-1-en-1-yl)butanamide has several applications in scientific research and chemical synthesis, making it a compound of interest in various fields. The unique structural features of this compound make it particularly valuable as a building block in organic synthesis, where its combination of functional groups can be exploited to create more complex molecular architectures. Its utility extends beyond simple synthetic applications to potential roles in more specialized research contexts. The compound's specific structural motifs make it suitable for exploring various chemical transformations and developing new synthetic methodologies.

Role in Organic Synthesis

2-(Cyclohex-1-en-1-yl)butanamide serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecules containing the cyclohexene motif. The presence of both a defined cyclic structure and a reactive amide group makes this compound useful for the development of diverse molecular scaffolds. Synthetic chemists can exploit the cyclohexene double bond for further functionalization through reactions such as epoxidation, dihydroxylation, or cycloadditions, while the amide group provides opportunities for additional transformations. This dual functionality allows for selective manipulation of different parts of the molecule, enabling the creation of complex structures with precisely positioned functional groups.

Research Applications

Related Compounds and Structural Relationships

Understanding the relationship between 2-(Cyclohex-1-en-1-yl)butanamide and structurally similar compounds provides valuable context for appreciating its chemical behavior and potential applications. Several related compounds appear in the chemical literature, differing in key structural elements while maintaining core similarities. These structural relationships offer insights into how modifications to the base structure might influence properties and reactivity patterns. Examining these relationships can guide researchers in designing derivatives with enhanced or altered properties for specific applications.

2-(Cyclohex-1-en-1-yl)butanoic Acid

2-(Cyclohex-1-en-1-yl)butanoic acid (CAS: 6627-68-5) represents a closely related compound, differing from 2-(Cyclohex-1-en-1-yl)butanamide only in the nature of the functional group—carboxylic acid instead of amide . With a molecular formula of C10H16O2 and a molecular weight of 168.23 g/mol, this compound shares the cyclohexene core structure with the target compound. The carboxylic acid functionality provides different hydrogen bonding patterns and reactivity compared to the amide group. This structural analogue likely exhibits greater acidity and different solubility characteristics than 2-(Cyclohex-1-en-1-yl)butanamide. The relationship between these two compounds is particularly significant as the carboxylic acid could serve as a direct precursor in the synthesis of the amide through standard functional group transformations.

Complex Derivatives Containing the Cyclohexene Motif

More complex compounds incorporating cyclohexene-containing substructures have been reported in the literature, demonstrating the utility of this structural motif in creating diverse molecular architectures. For example, N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(2-methylpropyl)-5-oxo-4,5-dihydrothieno[2,3-e] triazolo[4,3-a]pyrimidin-1-yl]butanamide represents a significantly more complex molecule that incorporates a cyclohex-1-en-1-yl group within its structure . This compound features a molecular weight of 441.59 g/mol and a molecular formula of C23H31N5O2S, illustrating how the cyclohexene unit can be integrated into heterocyclic systems with potential biological relevance . The existence of such complex derivatives indicates the synthetic versatility of cyclohexene-containing building blocks and their value in constructing molecules with specific three-dimensional arrangements.

Structure-Property Relationships

Table 2: Comparison of Related Cyclohexene Derivatives

Current Research and Future Directions

The available literature on 2-(Cyclohex-1-en-1-yl)butanamide indicates that while this compound has been cataloged and characterized in chemical databases, there remains significant potential for expanded research into its properties and applications. Current understanding appears to focus primarily on structural characterization and basic chemical properties, with limited exploration of more advanced applications or detailed reaction chemistry. Future research directions could address these gaps and develop new applications for this interesting compound. The existing knowledge provides a foundation upon which more specialized investigations could build.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume